molecular formula C14H18Cl2N2O3 B2513998 3,6-Dichloro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-YL)propyl]pyridine-2-carboxamide CAS No. 1385416-92-1

3,6-Dichloro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-YL)propyl]pyridine-2-carboxamide

Cat. No. B2513998
CAS RN: 1385416-92-1
M. Wt: 333.21
InChI Key: LJAIMPCYMMIHQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3,6-Dichloro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-YL)propyl]pyridine-2-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and two chlorine atoms attached to it. It also has a dioxolane ring, which is a five-membered ring with two oxygen atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the chlorine atoms, and the formation of the dioxolane ring. The exact methods would depend on the starting materials and the specific conditions required .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and dioxolane rings would give the molecule a certain degree of rigidity. The chlorine atoms would likely make the molecule more polar, affecting its solubility and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its structure. The pyridine ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The chlorine atoms might be replaced by other groups in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the chlorine atoms and the nitrogen in the pyridine ring might make the compound more polar, affecting its boiling point, melting point, and solubility in different solvents .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. The compound can serve as an organoboron reagent in SM coupling reactions . Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex molecules.

Anti-Tubercular Activity

In a study by Amini et al., derivatives of this compound were synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis. These derivatives exhibited promising results, potentially contributing to the development of new anti-tuberculosis drugs .

Antimicrobial Properties

The compound’s structure suggests potential antimicrobial activity. It could be explored further against Gram-negative bacteria (Escherichia coli), Gram-positive bacteria (Staphylococcus aureus), and fungi (Candida albicans) . Investigating its mechanism of action and efficacy could lead to novel antimicrobial agents.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s a drug, it might interact with certain proteins or enzymes in the body. If it’s a reagent in a chemical reaction, its mechanism of action would involve its reactivity with other substances .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and toxicity. Handling of this compound should be done with appropriate safety measures .

Future Directions

The future directions for research on this compound could involve studying its reactivity, its potential uses, and its effects on the human body or the environment .

properties

IUPAC Name

3,6-dichloro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-yl)propyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O3/c1-9(7-14(2)20-5-6-21-14)8-17-13(19)12-10(15)3-4-11(16)18-12/h3-4,9H,5-8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJAIMPCYMMIHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1(OCCO1)C)CNC(=O)C2=C(C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dichloro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-YL)propyl]pyridine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.